Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-
Description
The compound Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is a benzamide derivative featuring a fluorine atom at the para-position of the benzamide ring and a 2-naphthyl-substituted thiazole moiety at the amide nitrogen. This structure combines aromatic, electron-withdrawing (fluoro), and bulky (naphthyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXYNLOABXELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- involves synthetic routes that typically include the reaction of 4-fluorobenzoyl chloride with 2-naphthylamine in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often involve solvents like dichloromethane or toluene and catalysts such as triethylamine . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H15FN2OS
Molecular Weight: 314.37 g/mol
Structural Characteristics: The compound features a benzamide core with a fluorine atom at the para position and a thiazole ring substituted by a naphthyl group, which enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that benzamide derivatives can act as inhibitors of various cancer cell lines. The presence of the thiazole moiety is particularly significant in enhancing the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
- Case Study: A derivative of this compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting that modifications on the benzamide structure can lead to increased potency against specific cancer types.
Anti-parasitic Properties
Benzamide derivatives have been explored for their anti-parasitic activities, particularly against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria.
- Research Findings: A study demonstrated that compounds similar to Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- exhibited significant activity against Toxoplasma gondii, indicating potential for development as anti-protozoal agents.
Structure-Activity Relationship (SAR)
The understanding of how structural modifications affect biological activity is crucial for optimizing drug candidates. The fluorine substitution at the para position has been shown to enhance lipophilicity and improve binding affinity to target proteins.
| Modification | Effect on Activity |
|---|---|
| Fluorine at para position | Increases potency against cancer cells |
| Thiazole substitution | Enhances anti-parasitic activity |
| Naphthyl group | Improves overall pharmacokinetic properties |
Synthetic Approaches
The synthesis of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:
- Nucleophilic Substitution: Utilization of fluorinated benzoyl chlorides with thiazole derivatives.
- Coupling Reactions: Employing palladium-catalyzed coupling methods to attach naphthyl groups effectively.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the benzamide ring and the thiazole moiety. A comparative analysis is presented below:
Notes:
- Electronic Effects : Fluorine (electron-withdrawing) vs. chlorine or methylthio (electron-donating) substituents alter electron density, affecting reactivity and binding to targets.
- Hybrid Substituents : Compounds like RIZ 017 combine halogenated benzamides with heteroaromatic thiazoles, balancing lipophilicity and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., naphthyl) reduce aqueous solubility compared to methoxyphenyl or pyridinyl groups.
- Acid Dissociation (pKa) : Predicted pKa values for 4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide are ~7.02, indicating moderate protonation at physiological pH.
- Density : Predicted density for methoxyphenyl analog is 1.342 g/cm³, typical for aromatic heterocycles.
Biological Activity
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications.
The compound is characterized by the molecular formula and a molecular weight of 348.4 g/mol. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 2-naphthylamine, followed by cyclization with a thioamide to form the thiazole ring. Solvents like dichloromethane or toluene are commonly used, along with catalysts such as triethylamine .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown selective action against human glioblastoma and melanoma cells while maintaining low toxicity towards normal cells .
In vitro assays demonstrated that benzamide derivatives can inhibit tumor cell proliferation, with some compounds achieving IC50 values in the low micromolar range. For example, related compounds have exhibited IC50 values ranging from 0.2 µM to 8 µM against sensitive cancer cell lines .
The biological activity of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- may be attributed to its ability to modulate key cellular pathways involved in cancer progression. It has been suggested that such compounds can interfere with enzyme activities critical for cell survival and proliferation. Specifically, they may act as inhibitors of histone deacetylases (HDACs), which play a pivotal role in gene expression regulation related to cancer .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the benzamide and thiazole rings significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Naphthyl Group : The naphthyl moiety is crucial for receptor binding affinity and selectivity towards specific cancer types.
- Thiazole Ring : Variations in substituents on the thiazole ring can lead to substantial differences in biological efficacy .
Comparative Analysis
To better understand the potential of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide, 4-fluoro-N-(1-naphthyl)benzamide | Lacks thiazole ring | Moderate anticancer activity |
| Benzamide, 4-fluoro-N-(2-naphthyl)benzamide | Similar structure but different naphthyl position | Variable activity against cancer cells |
| N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) | Different thiazole substituents | High potency against resistant cancer cells |
Case Studies
- Antiproliferative Activity : In a study evaluating various thiazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against melanoma cells, indicating strong potential for further development .
- Mechanistic Studies : Another research effort focused on the inhibition of HDACs by benzamide derivatives revealed that certain modifications significantly enhanced their inhibitory effects on tumor growth in xenograft models .
Q & A
Q. How are metabolic pathways elucidated to mitigate toxicity risks?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat); LC-HRMS identifies Phase I metabolites (e.g., hydroxylation at naphthyl C3) .
- CYP inhibition assays : Test against CYP3A4/2D6 to predict drug-drug interactions .
- Reactive metabolite trapping : Glutathione adducts detected via neutral loss scanning (m/z 129) indicate bioactivation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
